molecular formula C18H19NO5 B13392422 Cbz-alpha-methyl-D-Tyr

Cbz-alpha-methyl-D-Tyr

Cat. No.: B13392422
M. Wt: 329.3 g/mol
InChI Key: PKGJZJPKNMOLOE-GOSISDBHSA-N
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Description

Cbz-alpha-methyl-D-Tyr, also known as carboxybenzyl-alpha-methyl-D-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the carboxybenzyl group serves as a protecting group for the amino functionality. This compound is particularly useful in the synthesis of complex peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-alpha-methyl-D-Tyr typically involves the protection of the amino group of alpha-methyl-D-tyrosine with a carboxybenzyl group. This can be achieved using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

alpha-methyl-D-tyrosine+Cbz-ClThis compound+HCl\text{alpha-methyl-D-tyrosine} + \text{Cbz-Cl} \rightarrow \text{this compound} + \text{HCl} alpha-methyl-D-tyrosine+Cbz-Cl→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Cbz-alpha-methyl-D-Tyr undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used for the removal of the carboxybenzyl group.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alpha-methyl-D-tyrosine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cbz-alpha-methyl-D-Tyr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Serves as a precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cbz-alpha-methyl-D-Tyr primarily involves its role as a protected amino acid in peptide synthesis. The carboxybenzyl group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under mild conditions, typically by catalytic hydrogenation, to yield the free amino acid.

Comparison with Similar Compounds

Cbz-alpha-methyl-D-Tyr can be compared with other protected amino acids such as:

    Cbz-tyrosine: Similar in structure but lacks the alpha-methyl group.

    Fmoc-alpha-methyl-D-Tyr: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a carboxybenzyl group for protection.

    Boc-alpha-methyl-D-Tyr: Uses a tert-butyloxycarbonyl (Boc) group for protection.

Uniqueness

This compound is unique due to its specific combination of the carboxybenzyl protecting group and the alpha-methyl substitution on the tyrosine residue. This combination provides enhanced stability and selectivity in peptide synthesis compared to other protected amino acids.

List of Similar Compounds

  • Cbz-tyrosine
  • Fmoc-alpha-methyl-D-Tyr
  • Boc-alpha-methyl-D-Tyr

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO5/c1-18(16(21)22,11-13-7-9-15(20)10-8-13)19-17(23)24-12-14-5-3-2-4-6-14/h2-10,20H,11-12H2,1H3,(H,19,23)(H,21,22)/t18-/m1/s1

InChI Key

PKGJZJPKNMOLOE-GOSISDBHSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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